3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloro group at the 3-position and a dimethyl-substituted benzoxazole moiety at the 4-position of the aniline ring.
Preparation Methods
The synthesis of 3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst under reflux conditions . The reaction conditions may vary depending on the specific catalyst and desired yield. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups at the 3-position .
Scientific Research Applications
3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery.
Biological Research: The compound is used in biological assays to study its effects on various biological targets and pathways. It has been investigated for its potential to inhibit specific enzymes or receptors involved in disease processes.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to reduced cellular damage and inflammation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
- 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
These compounds share similar structural features but differ in the substituents on the benzoxazole ring or the aniline moiety. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-4-3-10(17)7-12(11)16/h3-7H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFOCYJDWMNYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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